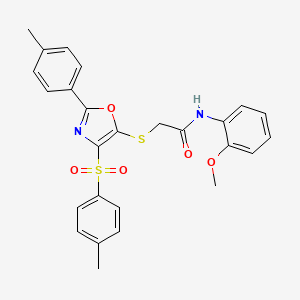

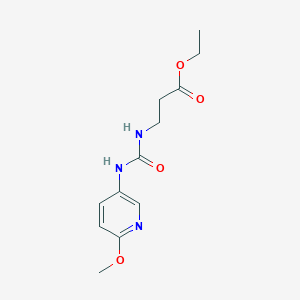

![molecular formula C12H14ClNO3S B2941345 N-[(4-chlorophenyl)carbonyl]methionine CAS No. 69605-01-2](/img/structure/B2941345.png)

N-[(4-chlorophenyl)carbonyl]methionine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(4-chlorophenyl)carbonyl]methionine, also known as CMAC, is a synthetic amino acid derivative that has gained significant attention in scientific research due to its unique properties. CMAC is a highly specific and potent inhibitor of cysteine proteases, which are enzymes that play a critical role in a variety of physiological processes.

Applications De Recherche Scientifique

Methionine's Role in Protein Synthesis and Structure

Methionine is a critical sulfur-containing amino acid involved in the synthesis of proteins and several metabolic pathways. It acts as the starting amino acid in the synthesis of most eukaryotic proteins. Within proteins, methionine can be found in the hydrophobic core, contributing to the protein's tertiary structure. Some methionine residues are exposed on the protein surface, where they can be susceptible to oxidative damage. The unique chemical properties of sulfur in methionine account for its distinctive role in biochemistry, including its ability to form disulfide bonds, which are crucial for maintaining protein structure and function (Brosnan & Brosnan, 2006).

Methionine and S-Adenosylmethionine (SAMe) in Cellular Biochemistry

S-Adenosyl-L-methionine (SAMe) is a key metabolite in cellular metabolism, derived from methionine. SAMe acts as a universal methyl donor in numerous methylation reactions, including DNA, RNA, and protein methylation, which are essential for cellular regulation and epigenetic modifications. It also participates in aminopropylation and transsulfuration pathways, highlighting its versatility and central role in cellular biochemistry (Bottiglieri, 2002).

Methionine in Imaging and Diagnostic Applications

Methionine's properties have been exploited in medical imaging, particularly in positron emission tomography (PET) for the detection and delineation of brain tumors and metastases. The uptake of radiolabeled methionine in PET imaging provides valuable information for the diagnosis and treatment planning of cerebral gliomas and other brain pathologies, offering a high detection rate and good lesion delineation (Glaudemans et al., 2013).

Methionine's Antioxidant Role

Methionine residues in proteins play a significant role in defending against oxidative stress. Reactive oxygen species can oxidize methionine residues to methionine sulfoxide, which can then be reduced back to methionine by methionine sulfoxide reductases. This mechanism suggests that methionine acts as a catalytic antioxidant within cells, protecting both the proteins in which it is incorporated and other cellular components from oxidative damage (Luo & Levine, 2009).

Methionine's Impact on Metabolism and Disease

Research has shown that methionine plays a pivotal role in metabolism, with implications for diseases such as cancer. Methionine dependency is a phenomenon observed in some cancer cells, which require exogenous methionine for growth. This has led to studies on methionine restriction as a potential strategy for cancer treatment. Methionine restriction has been shown to have effects on lifespan extension and disease prevention, indicating its significant impact on health and disease management (Cavuoto & Fenech, 2012).

Propriétés

IUPAC Name |

2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c1-18-7-6-10(12(16)17)14-11(15)8-2-4-9(13)5-3-8/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMXUJANQDCASA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

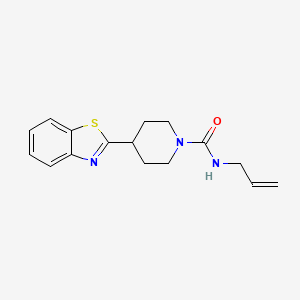

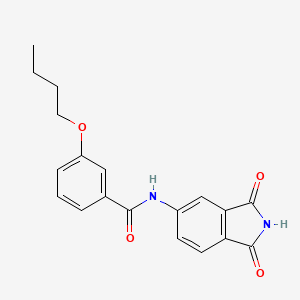

![1-[(4-Chlorophenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2941266.png)

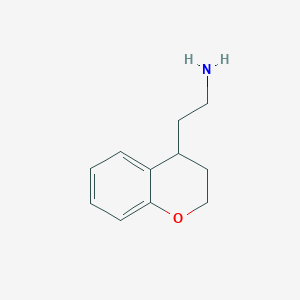

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2941269.png)

![tert-Butyl (S,E)-4-[[(tert-butylsulfinyl)imino]methyl]piperidine-1-carboxylate](/img/structure/B2941275.png)

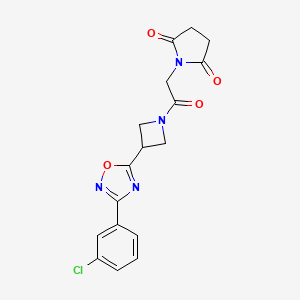

![1-[4-(1H-1,2,4-Triazol-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2941276.png)

![methyl 4-[[2-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2941278.png)

![(2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2941279.png)

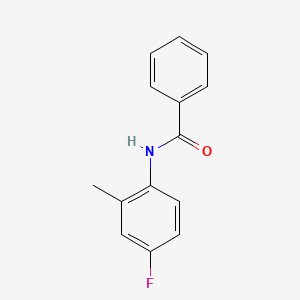

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2941284.png)